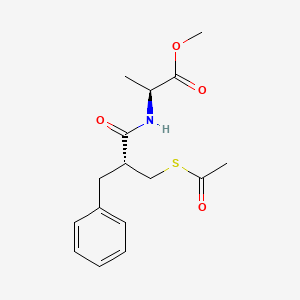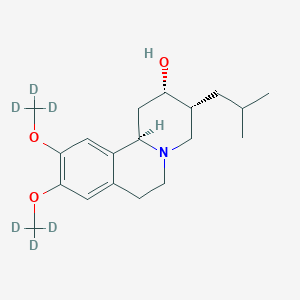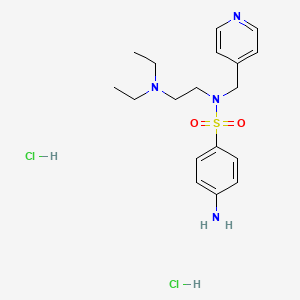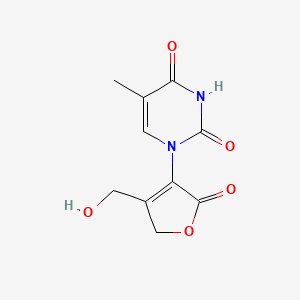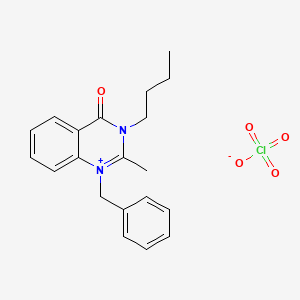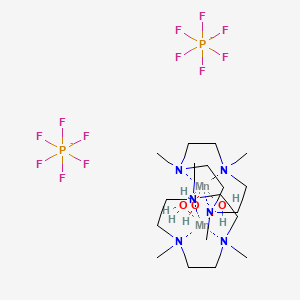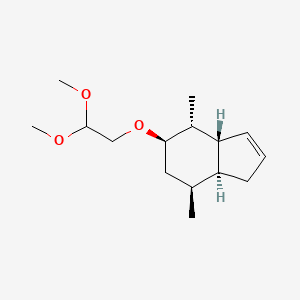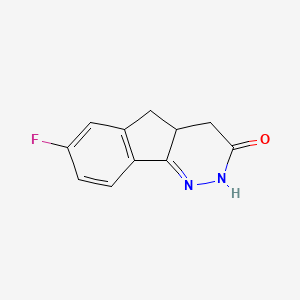
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one is a heterocyclic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits .
Vorbereitungsmethoden
The synthesis of 2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction leads to the formation of indeno[1,2-c]pyridazine derivatives. The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include hydrazines, ketones, and esters . The major products formed from these reactions are often other pyridazinone derivatives with varying pharmacological activities.
Wissenschaftliche Forschungsanwendungen
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of new drugs and other biologically active molecules.
Biology: The compound is studied for its potential effects on various biological pathways and targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit the STAT3 protein, which is a promising molecular target in cancer therapy . The compound’s effects are mediated through its ability to modulate various signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one can be compared with other similar compounds, such as:
3-arylindeno[1,2-c]pyridazin-5-ones: These compounds selectively inhibit monoamine oxidase B and have different pharmacological profiles.
4,5-disubstituted 3(2H)-pyridazinones: These derivatives have been studied for their antihypertensive, antithrombotic, and inotropic activities.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of biological activities it exhibits.
Eigenschaften
CAS-Nummer |
81198-17-6 |
|---|---|
Molekularformel |
C11H9FN2O |
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
7-fluoro-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-2-9-6(4-8)3-7-5-10(15)13-14-11(7)9/h1-2,4,7H,3,5H2,(H,13,15) |
InChI-Schlüssel |
HMQRUJRETYRCMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)NN=C2C3=C1C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


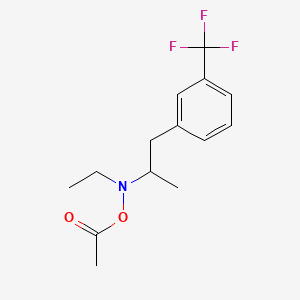
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
